molecular formula C17H21N5OS B2949048 2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide CAS No. 2249624-40-4

2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide

Cat. No.: B2949048
CAS No.: 2249624-40-4
M. Wt: 343.45
InChI Key: XFXRJIBTAUKNME-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide involves the inhibition of key enzymes and disruption of cellular processes. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is a component of nucleic acids. This allows the compound to interfere with DNA replication and inhibit the growth of bacterial and cancer cells . The compound also interacts with various molecular targets, including enzymes involved in cell division and metabolism .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-12(2)8-14-4-6-15(7-5-14)13(3)20-16(23)9-22(10-18)17-21-19-11-24-17/h4-7,11-13H,8-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXRJIBTAUKNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)NC(=O)CN(C#N)C2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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